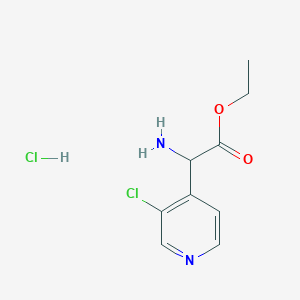

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride

Descripción

Propiedades

IUPAC Name |

ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)8(11)6-3-4-12-5-7(6)10;/h3-5,8H,2,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUOKLCMASNIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=NC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride involves several steps. One common method includes the reaction of ethyl 2-chloroacetate with 3-chloropyridine-4-amine under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The purity of the final product is often ensured through recrystallization or other purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride serves as a key intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential as inhibitors of the SHP2 protein, which is implicated in several cancers, including leukemia and solid tumors .

Table 1: Potential Applications in Medicinal Chemistry

Synthesis of Bioactive Compounds

The compound is utilized as a building block in the synthesis of various heterocyclic compounds that exhibit pharmacological activities. For instance, it has been employed in the development of novel SHP2 inhibitors that show efficacy against multiple cancer types .

Case Study: Synthesis of SHP2 Inhibitors

A study demonstrated the synthesis of several derivatives from ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride, leading to compounds that effectively inhibited SHP2 activity in vitro. These compounds were further evaluated for their anticancer properties in preclinical models .

Research indicates that ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride and its derivatives exhibit notable biological activities. These include:

- Anticancer Properties : Several derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in tumor cells.

- Antiviral Activity : Certain modifications have demonstrated effectiveness against viral infections, highlighting the compound's versatility in therapeutic applications.

Mecanismo De Acción

The mechanism of action of Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Ethyl Aminoacetate Hydrochloride Family

The compound belongs to a broader class of ethyl aminoacetate hydrochlorides with varying substituents. Key analogues and their distinguishing features are summarized below:

Key Structural and Functional Differences

Aromatic Substituent Effects

- Pyridine vs. Benzene : The target compound’s 3-chloropyridin-4-yl group introduces a nitrogen heteroatom, enhancing polarity and hydrogen-bonding capacity compared to 4-chlorophenyl analogues (e.g., ). This may improve solubility in polar solvents .

- Halogen Position: The 3-chloro substitution on pyridine (target compound) vs.

Functional Group Modifications

- Amino vs. Protected Amino Groups: Unlike Boc- or Cbz-protected derivatives (e.g., ), the target compound’s free amino group increases reactivity, making it suitable for direct conjugation in synthesis .

- Hybrid Heterocycles : The fluorophenyl-pyrazole hybrid in introduces steric bulk, likely reducing solubility but enhancing selectivity for biological targets .

Physicochemical and Application Comparisons

Solubility and Stability

- The target compound requires specific storage conditions (-80°C) due to its hydrochloride salt form, whereas Boc-protected analogues (e.g., ) may exhibit better stability at room temperature .

- Substituted pyridines (e.g., 3-aminopyridin-4-yl in ) show higher aqueous solubility than chlorophenyl derivatives due to increased polarity .

Research Utility

- Drug Discovery : The target compound’s pyridine scaffold is favored in kinase inhibitor design, while fluorophenyl-pyrazole hybrids () are explored in CNS disorders .

- Peptide Synthesis: Boc-protected derivatives () are preferred for controlled peptide elongation, unlike the target compound’s unprotected amino group .

Actividad Biológica

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and its applications in drug development. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential therapeutic applications.

- Molecular Formula : C9H12ClN2O2

- Molecular Weight : 251.11 g/mol

- CAS Number : 1956319-58-6

- Purity : Typically around 97% .

The biological activity of Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride primarily revolves around its interaction with specific enzymes and receptors. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways relevant to various diseases.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, including:

- Cyclooxygenase (COX) : Preliminary studies suggest that derivatives of this compound have shown inhibitory effects on COX enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported as low as 0.04 μmol, indicating potent anti-inflammatory properties .

- Acetylcholinesterase (AChE) : Similar compounds have been studied for their ability to inhibit AChE, an enzyme linked to neurodegenerative disorders like Alzheimer's disease. Structure-activity relationship (SAR) studies indicate that modifications at specific sites can enhance inhibition potency .

Case Studies and Experimental Data

Several studies have explored the biological activity of Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride and its derivatives:

-

Anti-inflammatory Activity :

- A study evaluating the anti-inflammatory effects of pyridine derivatives found that certain compounds exhibited significant COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .

- The effectiveness was assessed through in vivo models such as carrageenan-induced paw edema, where compounds demonstrated reduced inflammation similar to indomethacin .

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

The unique structure of Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride allows it to interact selectively with specific molecular targets compared to other similar compounds:

| Compound Name | Biological Activity | IC50 Values |

|---|---|---|

| Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate | COX Inhibition | ~0.04 μmol |

| Indomethacin | COX Inhibition | 9.17 μmol |

| Celecoxib | COX Inhibition | ~0.04 μmol |

| Donepezil | AChE Inhibition | <40 nM |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride to minimize byproducts?

- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., pH, temperature, and solvent polarity). For example, the hydrochloride salt formation can be stabilized using ethanol/water mixtures to enhance solubility and crystallization . Additionally, intermediates like ethyl 3-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]acrylate (from analogous syntheses) require precise reduction and mesylation steps to avoid over-functionalization . Monitoring via thin-layer chromatography (TLC) at each step ensures intermediate purity.

Q. What purification strategies are effective for isolating ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride from reaction mixtures?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., acetonitrile or ethyl acetate) is recommended due to the compound’s hydrochloride salt nature, which improves solubility in polar media . For chromatographic purification, reverse-phase C18 columns with a gradient of methanol/water (0.1% trifluoroacetic acid) can resolve aminopyridine derivatives effectively .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemical ambiguities using SHELXL for refinement, particularly for the 3-chloropyridin-4-yl moiety .

- NMR spectroscopy : H and C NMR should confirm the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and the aromatic protons (δ 7.5–8.5 ppm for pyridine) .

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H] ~ 275.06 for CHClNO·HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound, such as unexpected coupling constants in NMR?

- Methodological Answer : Discrepancies may arise from dynamic processes like rotameric equilibria in the ethyl ester group. Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, cooling to −40°C can slow rotation and split overlapping peaks . Heteronuclear experiments (e.g., H-N HMBC) may clarify hydrogen bonding between the amino group and chloride .

Q. What are the implications of stereochemical configuration on the biological activity of this compound?

- Methodological Answer : The 2-aminoacetate moiety’s stereochemistry (R/S) can influence binding to biological targets like kinases or GPCRs. Use chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) to separate enantiomers. Activity assays (e.g., enzyme inhibition) paired with molecular docking (software: AutoDock Vina) can correlate configuration with efficacy .

Q. How does the 3-chloropyridin-4-yl substituent affect the compound’s stability under physiological conditions?

- Methodological Answer : The electron-withdrawing chlorine atom increases hydrolytic stability of the pyridine ring but may sensitize the ester group to nucleophilic attack. Conduct accelerated stability studies (pH 1–9 buffers at 40°C for 48 hours) with LC-MS monitoring. Compare degradation rates to analogs like ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride .

Q. What experimental designs are suitable for studying this compound’s interaction with metalloenzymes?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics with Zn-dependent enzymes (e.g., matrix metalloproteinases). Pair with DFT calculations (Gaussian 09) to model coordination geometries. For competitive inhibition assays, use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH for MMP-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.